molecular formula C35H46N6O9 B12836749 N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide

N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide

Cat. No.: B12836749
M. Wt: 694.8 g/mol
InChI Key: JDXORKSIRPPONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-Gly-Gly-PEG4-DBCO is a compound that combines a triglycine peptide sequence with a polyethylene glycol (PEG) spacer and a dibenzocyclooctyne (DBCO) group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The DBCO group allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable tool in click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Gly-Gly-PEG4-DBCO typically involves the following steps:

Industrial Production Methods

Industrial production of Gly-Gly-Gly-PEG4-DBCO follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Gly-Gly-Gly-PEG4-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages .

Common Reagents and Conditions

    Reagents: Azide-containing molecules, DBCO derivatives.

    Conditions: Mild, room temperature conditions are typically sufficient for SPAAC reactions.

Major Products

The major products formed from these reactions are stable triazole-linked conjugates, which are used in various applications, including the synthesis of ADCs .

Scientific Research Applications

Gly-Gly-Gly-PEG4-DBCO has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Gly-Gly-Gly-PEG4-DBCO involves the DBCO group undergoing SPAAC reactions with azide-containing molecules. This reaction forms stable triazole linkages, which are used to link various molecules, including antibodies and drugs, in the synthesis of ADCs. The PEG4 spacer provides flexibility and solubility, while the triglycine sequence acts as a fold-breaking spacer .

Comparison with Similar Compounds

Similar Compounds

    DBCO-PEG4-Gly: Similar structure but with a shorter peptide sequence.

    DBCO-PEG4-Gly-Gly: Contains a diglycine sequence instead of triglycine.

    DBCO-PEG4-Gly-Gly-Gly-Gly: Contains a tetraglycine sequence .

Uniqueness

Gly-Gly-Gly-PEG4-DBCO is unique due to its combination of a triglycine sequence, PEG4 spacer, and DBCO group. This structure provides optimal flexibility, solubility, and reactivity for use in click chemistry and ADC synthesis .

Properties

Molecular Formula

C35H46N6O9

Molecular Weight

694.8 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide

InChI

InChI=1S/C35H46N6O9/c36-23-33(44)39-24-35(46)40(26-31(37)42)14-16-48-18-20-50-22-21-49-19-17-47-15-13-38-32(43)11-12-34(45)41-25-29-7-2-1-5-27(29)9-10-28-6-3-4-8-30(28)41/h1-8H,11-26,36H2,(H2,37,42)(H,38,43)(H,39,44)

InChI Key

JDXORKSIRPPONC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCN(CC(=O)N)C(=O)CNC(=O)CN

Origin of Product

United States

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